Comparative iNOS Inhibition: 2-(4-Nitrophenoxy)phenyl]acetic Acid vs. Diclofenac in RAW264.7 Macrophages
In a cell-based assay measuring inhibition of LPS-induced iNOS activity in mouse RAW264.7 macrophages, [2-(4-Nitrophenoxy)phenyl]acetic acid demonstrated an IC50 of 1.12E+3 nM [1]. This contrasts with diclofenac, a standard NSAID and a close structural analog, which exhibited a significantly more potent IC50 of ~10 nM (0.01 µM) for inhibiting NO production under similar, though not identical, LPS-stimulated conditions [2]. While diclofenac is a more potent anti-inflammatory agent, the comparatively lower potency of the target compound suggests a distinct, more selective interaction profile that may be advantageous for probing specific biological pathways without triggering potent COX-mediated effects.
| Evidence Dimension | Inhibition of LPS-induced iNOS activity/NO production |
|---|---|
| Target Compound Data | IC50 = 1.12E+3 nM (1.12 µM) |
| Comparator Or Baseline | Diclofenac: IC50 = ~10 nM (0.01 µM) |
| Quantified Difference | Target compound is ~112-fold less potent than diclofenac in this assay |
| Conditions | Mouse RAW264.7 macrophages stimulated with LPS. Target compound: 30 min pre-incubation. Diclofenac: 1 hr pre-incubation with LPS and IFN-γ. |
Why This Matters
This quantitative difference in potency and target engagement allows researchers to select the compound with the appropriate activity window for their specific assay, avoiding confounding effects from potent COX inhibition.
- [1] BindingDB. (n.d.). BDBM50105354. Retrieved from http://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50105354 View Source
- [2] PMC. (n.d.). Table 1. The half maximal inhibitory concentrations of andrographolide, diclofenac, aspirin, paracetamol, and ibuprofen in LPS and IFN-γ induced PGE2, NO and TNF-α expressions in murine RAW264.7 cells. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC... View Source
